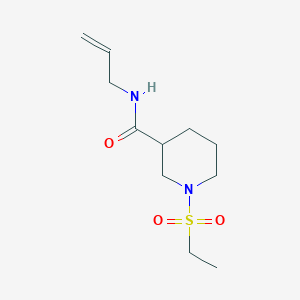
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as AEPC or NS9283, is a compound that has been extensively studied for its potential use in treating various neurological and psychiatric disorders. This compound belongs to a class of molecules known as positive allosteric modulators (PAMs) that bind to specific sites on ion channels in the brain to enhance their activity.
Mecanismo De Acción
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide acts as a positive allosteric modulator (PAM) of nAChRs and GABA-A receptors. PAMs bind to specific sites on ion channels in the brain to enhance their activity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide binds to a specific site on nAChRs and GABA-A receptors to enhance their activity, leading to increased neurotransmitter release and improved cognitive function, memory, and reward pathways.
Biochemical and Physiological Effects:
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to improve sleep regulation and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its relatively simple synthesis method and high purity. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is also relatively stable and can be stored for long periods of time. One of the limitations of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide can have off-target effects on other ion channels in the brain, which can complicate its use in behavioral experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of more potent and selective PAMs for nAChRs and GABA-A receptors. Another area of research is the development of novel delivery methods for N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Finally, there is a need for more studies on the long-term effects of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide on cognitive function, memory, and reward pathways, as well as its potential use in treating other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with allyl bromide and ethylsulfonyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain a white crystalline solid with a purity of over 95%. The synthesis of N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide is relatively simple and can be performed in a standard laboratory setting.
Aplicaciones Científicas De Investigación
N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and addiction. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in cognitive function, memory, and reward pathways. N-allyl-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been shown to enhance the activity of GABA-A receptors, which are involved in anxiety and sleep regulation.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-7-12-11(14)10-6-5-8-13(9-10)17(15,16)4-2/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFQYVZDQKNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-(2-methylbenzyl)-1-[(2-methyl-1H-imidazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6038544.png)
![3-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6038552.png)
![2-{[(2,4-dichlorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6038558.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6038565.png)
![2-(ethylamino)-N-[1-(3-methoxybenzyl)-3-piperidinyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6038571.png)
![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)